molecular formula C13H10F2N2O2S B2518994 (3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797741-51-5

(3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2518994
CAS No.: 1797741-51-5
M. Wt: 296.29
InChI Key: JWFYENCIHOVKIL-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a synthetic organic compound that features a combination of fluorinated aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

    Thiazole Attachment: The thiazole moiety is introduced via nucleophilic substitution reactions, where a thiazole derivative reacts with the azetidine intermediate.

    Fluorophenyl Group Addition: The final step involves the coupling of the 3,4-difluorophenyl group to the azetidine-thiazole intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or azetidine derivatives.

Scientific Research Applications

(3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated aromatic ring and thiazole moiety contribute to its binding affinity and specificity. The azetidine ring may enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Difluorophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    (3,4-Difluorophenyl)(3-(thiazol-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of an azetidine ring.

Uniqueness

(3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is unique due to its combination of a fluorinated aromatic ring, a thiazole moiety, and an azetidine ring. This combination imparts specific physicochemical properties, such as enhanced stability, bioavailability, and binding affinity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2S/c14-10-2-1-8(5-11(10)15)12(18)17-6-9(7-17)19-13-16-3-4-20-13/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFYENCIHOVKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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